molecular formula C7H12N2OS B13556293 (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol

(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol

Cat. No.: B13556293
M. Wt: 172.25 g/mol
InChI Key: GGXIFZKYHUCHSY-UHFFFAOYSA-N
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Description

(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is a chemical compound with the molecular formula C6H10N2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol typically involves the reaction of 2-amino-4-methylthiazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-amino-4-methylthiazole, formaldehyde, and dimethylamine.

    Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at a temperature range of 20-50°C.

    Procedure: The starting materials are mixed and allowed to react for several hours, followed by purification steps such as recrystallization or chromatography to isolate the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully monitored, and advanced purification techniques are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiazolidine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-(Dimethylamino)-4-methylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Amino-4-methylthiazol-5-yl)methanol: Lacks the dimethylamino group, which may affect its reactivity and biological activity.

    (2-(Dimethylamino)-4-ethylthiazol-5-yl)methanol: The ethyl group may influence its physical properties and reactivity.

    (2-(Dimethylamino)-4-methylthiazol-5-yl)ethanol: The ethanol group may alter its solubility and reactivity.

Uniqueness

(2-(Dimethylamino)-4-methylthiazol-5-yl)methanol is unique due to the presence of both the dimethylamino group and the thiazole ring, which confer specific chemical and biological properties

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

[2-(dimethylamino)-4-methyl-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C7H12N2OS/c1-5-6(4-10)11-7(8-5)9(2)3/h10H,4H2,1-3H3

InChI Key

GGXIFZKYHUCHSY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C)C)CO

Origin of Product

United States

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